![molecular formula C20H18FN3OS B2471474 4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-17-0](/img/structure/B2471474.png)

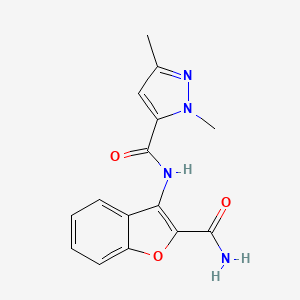

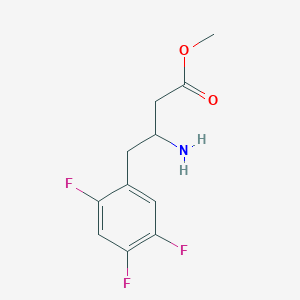

4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

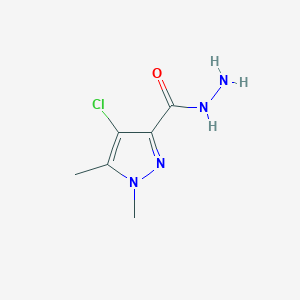

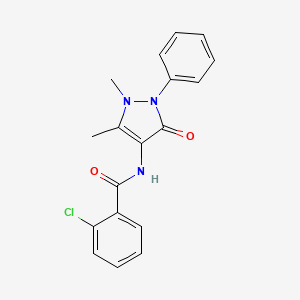

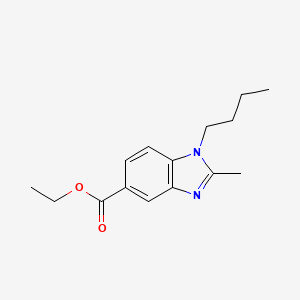

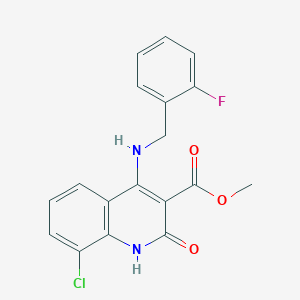

4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antituberculeuse

Ce composé a été étudié pour son potentiel en tant qu'agent antituberculeux. Dans une étude menée par Borate et al., plusieurs thiéno[2,3-d]pyrimidin-4(3H)-ones, dont notre composé d'intérêt, ont été synthétisés et criblés contre les Mycobactéries. Notamment, certains de ces composés ont présenté une activité antimycobactérienne significative contre à la fois Mycobacterium tuberculosis H37Ra (ATCC 25177) et Mycobacterium bovis BCG (ATCC 35743). Plus précisément, les composés 13b et 29e ont démontré une très bonne activité antimycobactérienne, avec des valeurs de MIC dans la plage de 6 à 8 μM. Ces résultats suggèrent que les thiénopyrimidinones, y compris notre composé, sont prometteuses en tant qu'agents antituberculeux potentiels .

Comportement photophysique

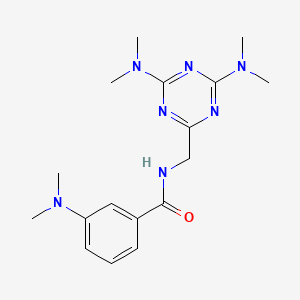

Bien que n'étant pas directement lié aux applications thérapeutiques, la compréhension du comportement photophysique des molécules organiques est cruciale pour divers domaines. Par exemple, le composé "3-(pyridin-2-yl)triimidazotriazine" (TT-Py) a été étudié pour son comportement photophysique riche. Des investigations utilisant des spectroscopies stationnaires, résolues dans le temps et ultrarapides ont révélé une fluorescence et une phosphorescence dépendantes de l'excitation à la fois dans les films mélangés et en phase cristalline. Bien que ce composé spécifique diffère de notre composé cible, de telles études contribuent à notre compréhension globale du comportement moléculaire et peuvent éclairer des applications en science des matériaux et en optoélectronique .

Mécanisme D'action

Target of Action

The compound, also known as 4-{[(3-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one, has been designed and synthesized as a potential antitubercular agent . Its primary targets are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Mode of Action

It is known that the compound exhibits significant antimycobacterial activity . The interaction with its targets likely involves binding to specific proteins or enzymes within the Mycobacterium species, inhibiting their function and leading to the death of the bacteria.

Result of Action

The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . This suggests that the compound is effective at relatively low concentrations. The molecular and cellular effects of the compound’s action likely involve the disruption of essential bacterial processes, leading to the death of the bacteria.

Propriétés

IUPAC Name |

4-[(3-fluorophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS/c21-16-4-1-3-15(11-16)13-26-19-17-5-2-6-18(17)24(20(25)23-19)12-14-7-9-22-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWCQCXDDOSNOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)F)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2471396.png)

![3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride](/img/structure/B2471400.png)

![methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2471409.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2471411.png)